molecular formula C7H10O2 B1268014 Ethyl 2-methylidenecyclopropane-1-carboxylate CAS No. 18941-94-1

Ethyl 2-methylidenecyclopropane-1-carboxylate

Cat. No.: B1268014
CAS No.: 18941-94-1
M. Wt: 126.15 g/mol
InChI Key: SPCOBAXZQGNBHE-UHFFFAOYSA-N
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Description

Ethyl 2-methylidenecyclopropane-1-carboxylate is a versatile small molecule scaffold with the molecular formula C7H10O2 and a molecular weight of 126.15 g/mol . This compound is known for its unique cyclopropane ring structure, which imparts significant strain and reactivity to the molecule. It is primarily used in research and development settings, particularly in the synthesis of more complex organic molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 2-methylidenecyclopropane-1-carboxylate typically involves the cyclopropanation of an appropriate precursor. One common method involves the reaction of ethyl diazoacetate with an alkene in the presence of a transition metal catalyst, such as rhodium or copper. This reaction proceeds via a carbene intermediate, which inserts into the double bond of the alkene to form the cyclopropane ring .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general principles of cyclopropanation reactions can be scaled up for larger-scale synthesis. This typically involves optimizing reaction conditions, such as temperature, pressure, and catalyst concentration, to maximize yield and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-methylidenecyclopropane-1-carboxylate undergoes a variety of chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles such as amines or halides can be used under basic or acidic conditions to facilitate substitution reactions.

Major Products Formed

Scientific Research Applications

Ethyl 2-methylidenecyclopropane-1-carboxylate is used in various scientific research applications, including:

Mechanism of Action

The mechanism of action of ethyl 2-methylidenecyclopropane-1-carboxylate is primarily related to its reactivity due to the strained cyclopropane ring. This strain makes the compound highly reactive towards nucleophiles and electrophiles, facilitating various chemical transformations. The molecular targets and pathways involved depend on the specific reactions and applications being studied .

Comparison with Similar Compounds

Ethyl 2-methylidenecyclopropane-1-carboxylate can be compared with other cyclopropane-containing compounds, such as:

Properties

IUPAC Name

ethyl 2-methylidenecyclopropane-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10O2/c1-3-9-7(8)6-4-5(6)2/h6H,2-4H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SPCOBAXZQGNBHE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1CC1=C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70334086
Record name 2-Methylene-cyclopropanecarboxylic acid ethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70334086
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

126.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

18941-94-1
Record name 2-Methylene-cyclopropanecarboxylic acid ethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70334086
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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